2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide
Description
2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a fluorophenyl group and a sulfanyl-linked acetamide substituent. The chromenopyrimidine scaffold is structurally analogous to pyrrolo[2,3-d]pyrimidines (e.g., kinase inhibitors) but incorporates a benzopyran moiety, which may enhance π-π stacking interactions in biological targets . The 4-fluorophenyl group likely improves lipophilicity and metabolic stability, while the sulfanyl bridge and N-phenylacetamide side chain could modulate electronic properties and binding affinity. Synthetic routes for related compounds often involve multi-step nucleophilic substitutions, as seen in the preparation of pyrrolo[2,3-d]pyrimidine derivatives using reagents like DIPEA, acetonitrile, and microwave-assisted heating .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S/c1-16-7-12-22-18(13-16)14-21-25(32-22)29-24(17-8-10-19(27)11-9-17)30-26(21)33-15-23(31)28-20-5-3-2-4-6-20/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZHEAAQWFQIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-D]pyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanyl linkage. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its unique pharmacological profile.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the chromeno[2,3-D]pyrimidine core may interact with nucleic acids or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a. Chromeno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[2,3-d]pyrimidine (e.g., Compounds): The pyrrole ring enhances electron-richness, favoring interactions with ATP-binding pockets in kinases.
b. Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide, )
- Structural Differences : The phthalimide core lacks the pyrimidine ring and sulfanyl group, focusing instead on a chloro-substituted isoindole-1,3-dione system.
- Functional Implications: Phthalimides are primarily used in polymer synthesis (e.g., polyimides) due to their thermal stability, whereas chromenopyrimidines are more suited for bioactive applications .
Substituent Analysis
Biological Activity
The compound 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a chromeno-pyrimidine core, a fluorophenyl group, and a sulfanyl linkage. The molecular formula is , with a molecular weight of 485.6 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. It may also interact with cellular pathways that regulate apoptosis, leading to selective cytotoxicity against cancer cells.
Anticancer Properties
Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
- Prostate Carcinoma (PC3) : The compound demonstrated notable cytotoxic effects with an IC50 value comparable to established chemotherapeutics like imatinib. For example, compounds derived from this class showed IC50 values ranging from 52 µM to 80 µM against PC3 cells, indicating effective inhibition of cell growth .
- Breast Cancer (MCF-7) : Similar studies revealed that the compound's derivatives were less effective against MCF-7 cells compared to PC3 cells, highlighting the selective nature of its activity .
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes critical for cancer cell survival. Its mechanism involves binding to the active sites of these enzymes, thereby disrupting their function and promoting apoptosis in malignant cells .
Case Studies
- Synthesis and Screening : A study synthesized several derivatives of the compound and evaluated their anticancer properties. The most active derivatives were found to have nitro substituents, demonstrating enhanced cytotoxicity compared to those with methoxy groups .
- Comparative Analysis : In comparative studies with imatinib, some derivatives exhibited lower activity but still showed promise as potential anticancer agents. The IC50 values suggest a moderate effectiveness that warrants further investigation .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
